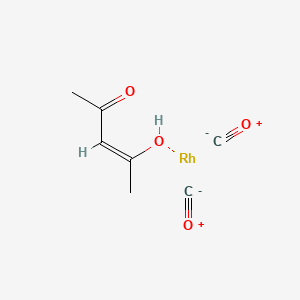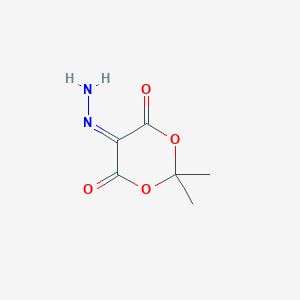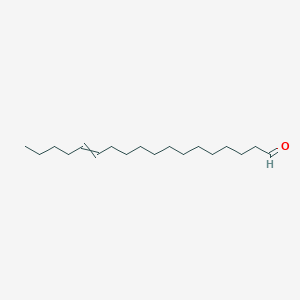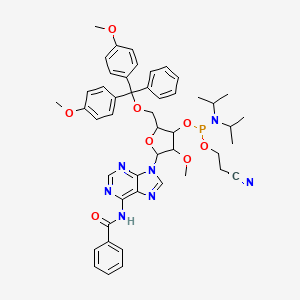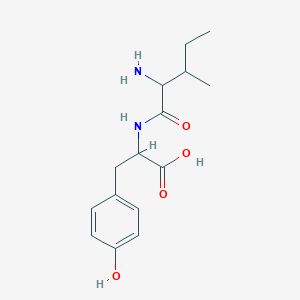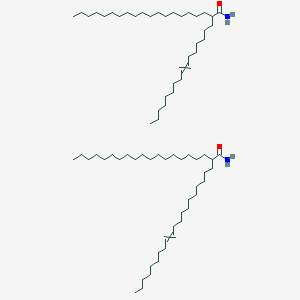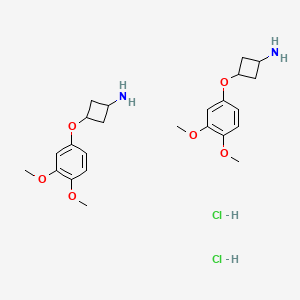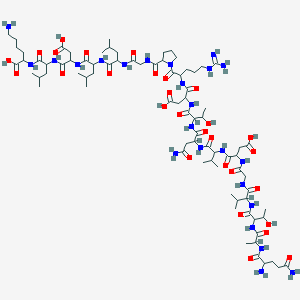![molecular formula C19H24N4O4S B13389208 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabsyl-L-valine is a derivative of the amino acid valine, where the valine molecule is modified with a dabsyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dabsyl-L-valine typically involves the reaction of L-valine with dabsyl chloride. The process begins with the activation of the dabsyl chloride, which then reacts with the amino group of L-valine to form the dabsylated product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for Dabsyl-L-valine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Dabsyl-L-valine can undergo various chemical reactions, including:
Oxidation: The dabsyl group can be oxidized under certain conditions, although this is less common.
Reduction: The azo bond in the dabsyl group can be reduced to form amines.
Substitution: The sulfonyl chloride group in dabsyl chloride can be substituted with nucleophiles, leading to the formation of dabsyl derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo bond in the dabsyl group can yield corresponding amines, while substitution reactions can produce various dabsylated compounds .
科学的研究の応用
Dabsyl-L-valine has several applications in scientific research:
Chemistry: Used as a derivatization agent for the analysis of amino acids and peptides in HPLC.
Biology: Employed in the study of protein structure and function by labeling specific amino acids.
Medicine: Utilized in the development of diagnostic assays for detecting amino acid levels in biological samples.
Industry: Applied in quality control processes for the analysis of amino acid composition in pharmaceuticals and food products
作用機序
The mechanism of action of Dabsyl-L-valine primarily involves its role as a derivatization agent. The dabsyl group enhances the detection and separation of amino acids by increasing their hydrophobicity and providing a chromophore for UV/Vis detection. The molecular targets are the amino groups of amino acids, which react with dabsyl chloride to form stable dabsylated derivatives .
類似化合物との比較
Similar Compounds
- Dabsyl-L-alanine
- Dabsyl-L-leucine
- Dabsyl-L-isoleucine
Comparison
Dabsyl-L-valine is unique among dabsylated amino acids due to the specific properties of valine, such as its branched-chain structure, which can influence the behavior of the dabsylated derivative in analytical applications. Compared to other dabsylated amino acids, Dabsyl-L-valine may exhibit different retention times and separation characteristics in HPLC, making it particularly useful for certain analytical purposes .
特性
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKPBGSGLIRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
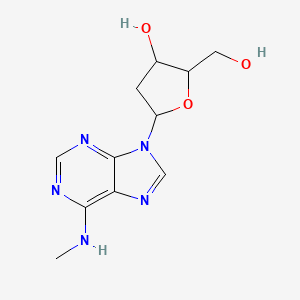
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
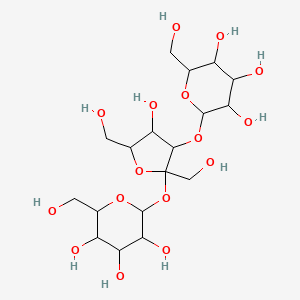
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
